molecular formula C7H8ClN3O B1271419 3-Amino-1-(4-chlorophenyl)urea CAS No. 69194-89-4

3-Amino-1-(4-chlorophenyl)urea

Cat. No. B1271419
Key on ui cas rn: 69194-89-4
M. Wt: 185.61 g/mol
InChI Key: OXFKGEPYTJGZOZ-UHFFFAOYSA-N
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Patent
US05276038

Procedure details

Hydrazine (0.83 mL, 26.4 mmol) is added dropwise to a solution of 4-chlorophenyl isocyanate (3.85 g, 25.1 mmol) in 1,2-dichloroethane. The reaction mixture is stirred overnight at room temperature and filtered. The filter cake is washed with ether and dried to give the title product as a white solid, 4.28 g, which is identified by 1HNMR spectral analysis.
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]=[C:11]=[O:12])=[CH:6][CH:5]=1>ClCCCl>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:12])[NH:1][NH2:2])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.83 mL
Type
reactant
Smiles
NN
Name
Quantity
3.85 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(NN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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